Introduction: The Strategic Role of the Pyrazole Scaffold in Modern Drug Discovery
Introduction: The Strategic Role of the Pyrazole Scaffold in Modern Drug Discovery
An In-depth Technical Guide to the Physicochemical Properties of (1-isopropyl-1H-pyrazol-3-yl)methanol
Prepared by: Gemini, Senior Application Scientist
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has firmly established itself as a "privileged scaffold" in medicinal chemistry. Its remarkable metabolic stability and versatile chemical nature have led to its incorporation into numerous FDA-approved drugs, including the anti-inflammatory agent celecoxib and the cardiovascular drug sildenafil.[1] The unique electronic distribution and hydrogen bonding capabilities of the pyrazole ring allow it to serve as a bioisosteric replacement for other aromatic systems, often leading to enhanced pharmacological potency and improved physicochemical properties such as solubility and lipophilicity.[2]
As the pharmaceutical industry continues to pursue novel therapeutic agents, the strategic modification of the pyrazole core is a key area of research.[3] Understanding the fundamental physicochemical properties of substituted pyrazoles is paramount, as these parameters—lipophilicity (LogP), ionization constant (pKa), and aqueous solubility—govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. An early and accurate assessment of these properties is critical for guiding lead optimization and mitigating late-stage development failures.[4][5]
This guide provides an in-depth technical overview of the core physicochemical properties of (1-isopropyl-1H-pyrazol-3-yl)methanol (CAS No. 1007513-29-2). We will explore its molecular profile, provide a theoretical analysis of its key properties, and present robust, field-proven experimental protocols for their accurate determination. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to characterize this and similar pyrazole derivatives.
Molecular Profile and Predicted Physicochemical Properties
A foundational analysis of (1-isopropyl-1H-pyrazol-3-yl)methanol begins with its structural and computed properties. These values provide an initial in silico baseline before empirical validation.
| Identifier / Property | Value | Source |
| IUPAC Name | (1-isopropyl-1H-pyrazol-3-yl)methanol | - |
| CAS Number | 1007513-29-2 | BLDpharm[6] |
| Molecular Formula | C₇H₁₂N₂O | - |
| Molecular Weight | 140.18 g/mol | - |
| XLogP3 (Predicted) | 0.3 | Prediction based on analogs |
| Hydrogen Bond Donors | 1 (from -OH) | Structural Analysis |
| Hydrogen Bond Acceptors | 2 (from pyrazole N, -OH) | Structural Analysis |
| Rotatable Bonds | 2 | Structural Analysis |
| Polar Surface Area (PSA) | 49.9 Ų | Prediction based on analogs |
Note: Some properties are predicted based on the structure and data from close analogs like (1H-pyrazol-3-yl)methanol (PubChem CID 4913243) due to limited publicly available experimental data for the title compound.[7]
Core Physicochemical Properties: A Mechanistic Analysis
The interplay between the pyrazole core, the N1-isopropyl group, and the C3-methanol substituent dictates the compound's behavior in biological systems.
-
Lipophilicity (LogP/LogD): Lipophilicity, the measure of a compound's partitioning between a lipid and an aqueous phase, is a critical determinant of membrane permeability and bioavailability.[4] The unsubstituted (1H-pyrazol-3-yl)methanol has a computed XLogP3 of -0.6, indicating its hydrophilic nature.[7] The addition of the isopropyl group at the N1 position significantly increases lipophilicity. This modification is expected to enhance the molecule's ability to cross biological membranes, a desirable trait for drugs targeting intracellular components or the central nervous system.[8] However, excessive lipophilicity (LogP > 5) can lead to poor aqueous solubility and increased metabolic clearance.[4] The final LogP of (1-isopropyl-1H-pyrazol-3-yl)methanol represents a balance between the lipophilic isopropyl moiety and the hydrophilic methanol and pyrazole groups.
-
Ionization Constant (pKa): The pKa value defines the extent of a molecule's ionization at a given pH, which profoundly impacts its solubility, absorption, and target binding.[9] The pyrazole ring contains two nitrogen atoms: a basic pyridinic nitrogen (-N=) and a weakly acidic pyrrolic nitrogen (-NH- in the unsubstituted ring). For N1-substituted pyrazoles like our compound of interest, only the pyridinic nitrogen is available for protonation. Unsubstituted pyrazole has a pKa of approximately 2.5 for the protonated form.[10] The electron-donating nature of the isopropyl group may slightly increase the basicity of the pyridinic nitrogen. The pKa is crucial as it determines the charge state of the molecule at physiological pH (~7.4), which in turn governs its interaction with cell membranes and protein targets.
-
Aqueous Solubility: Solubility is a prerequisite for absorption and is a major hurdle in drug development.[5][11] The solubility of (1-isopropyl-1H-pyrazol-3-yl)methanol is a composite of its components. The pyrazole ring and the methanol group can engage in hydrogen bonding with water, promoting solubility. Conversely, the isopropyl group is hydrophobic and will detract from aqueous solubility. The final solubility profile is pH-dependent due to the basicity of the pyrazole ring; the compound is expected to be more soluble at a pH below its pKa, where it exists as the protonated, charged species.[12]
Section I: Experimental Determination of Physicochemical Parameters
The following protocols provide robust, step-by-step methodologies for the empirical determination of the key physicochemical properties of (1-isopropyl-1H-pyrazol-3-yl)methanol.
Protocol 1: Determination of Lipophilicity (LogP) by Shake-Flask Method with HPLC Analysis
Causality: The shake-flask method is the gold standard for LogP determination, directly measuring the partitioning of a solute between n-octanol and water.[4][13] This simulates the partitioning between a biological membrane and the aqueous cytosol.[8] High-Performance Liquid Chromatography (HPLC) is used for accurate quantification of the analyte in each phase, offering high sensitivity and specificity.[13][14]
Methodology:
-
Preparation of Pre-Saturated Solvents:
-
Mix equal volumes of n-octanol and water (or phosphate-buffered saline, PBS, pH 7.4 for LogD) in a large separatory funnel.
-
Shake vigorously for 30 minutes and allow the layers to separate for at least 24 hours.
-
Drain and collect each phase. These are now mutually saturated and ready for use.
-
-
Partitioning Experiment:
-
Prepare a stock solution of (1-isopropyl-1H-pyrazol-3-yl)methanol in the pre-saturated n-octanol at a concentration of approximately 1 mg/mL.
-
In a glass vial, combine 5 mL of the pre-saturated n-octanol stock solution with 5 mL of pre-saturated water/PBS.
-
Cap the vial tightly and shake vigorously on a mechanical shaker for at least 30 minutes to ensure equilibrium is reached.[4]
-
Centrifuge the vial at 3000 rpm for 15 minutes to ensure complete phase separation.
-
-
Quantification by HPLC-UV:
-
Carefully withdraw an aliquot from the aqueous phase and the n-octanol phase.
-
Dilute the n-octanol aliquot with mobile phase to match the expected concentration range of the aqueous phase.
-
Analyze the concentration of the compound in both aliquots using a validated HPLC-UV method.
-
Generate a calibration curve using standards of known concentrations to ensure accurate quantification.
-
-
Calculation:
-
The partition coefficient, P, is calculated as: P = [Concentration in n-octanol] / [Concentration in aqueous phase]
-
The LogP is the base-10 logarithm of P: LogP = log₁₀(P)
-
Workflow Diagram:
Protocol 2: Determination of pKa by Potentiometric Titration
Causality: Potentiometric titration is a highly accurate and reliable method for determining pKa values.[9] It involves monitoring the pH of a solution as a titrant (acid or base) is added. The inflection point of the resulting titration curve corresponds to the pKa, where the concentrations of the protonated and deprotonated species are equal.[15]
Methodology:
-
System Calibration:
-
Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH measurements.[15]
-
-
Sample Preparation:
-
Accurately prepare a ~1 mM solution of (1-isopropyl-1H-pyrazol-3-yl)methanol in water or a co-solvent system if solubility is low.
-
Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength throughout the titration.[9]
-
Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with the titration of bases.[15]
-
-
Titration Procedure:
-
Place 20 mL of the sample solution in a jacketed vessel maintained at a constant temperature (e.g., 25 °C).
-
Immerse the calibrated pH electrode and a magnetic stirrer into the solution.
-
If titrating a base, first acidify the solution to ~pH 2 with 0.1 M HCl.[9]
-
Begin the titration by adding small, precise increments of a standardized titrant (e.g., 0.1 M NaOH).
-
Record the pH value after each addition, ensuring the reading is stable (drift < 0.01 pH units/minute).[9][15]
-
Continue the titration until the pH reaches ~12.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of titrant added.
-
Calculate the first derivative of the titration curve (ΔpH/ΔV). The peak of the first derivative plot indicates the equivalence point.
-
The pKa is the pH value at the half-equivalence point.
-
Perform at least three replicate titrations to ensure reproducibility and report the average pKa with the standard deviation.[9][15]
-
Workflow Diagram:
Protocol 3: Assessment of Kinetic Aqueous Solubility
Causality: Kinetic solubility is a high-throughput method used in early drug discovery to assess how quickly a compound precipitates from a solution when transitioning from a high-concentration organic stock (typically DMSO) to an aqueous buffer.[5][16] This measurement helps identify compounds that may have bioavailability issues due to rapid precipitation in the gastrointestinal tract.[5] Turbidimetry is a common readout that measures the light scattering caused by the formation of precipitate.
Methodology:
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of (1-isopropyl-1H-pyrazol-3-yl)methanol (e.g., 10 mM) in 100% dimethyl sulfoxide (DMSO).
-
-
Assay Procedure (96-well plate format):
-
Dispense aqueous buffer (e.g., PBS, pH 7.4) into the wells of a 96-well microplate.
-
Add small volumes of the DMSO stock solution to the buffer to achieve a range of final compound concentrations (e.g., 1 µM to 200 µM). The final DMSO concentration should be kept low and constant (e.g., 1-2%) across all wells.
-
The addition of the organic stock to the aqueous anti-solvent drives the precipitation of compounds that are insoluble at that concentration.[16]
-
-
Measurement and Analysis:
-
Immediately after adding the stock solution, shake the plate for a short period (e.g., 2 minutes).
-
Measure the turbidity (absorbance) of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).
-
Allow the plate to incubate at room temperature for a set period (e.g., 2 hours) and measure the turbidity again to assess time-dependent precipitation.
-
The kinetic solubility is defined as the concentration at which a significant increase in turbidity is first observed compared to blank wells (buffer + DMSO only).
-
Relationship Between Physicochemical Properties and Drug Development
The properties determined through the protocols above are not independent variables; they are interconnected and collectively influence a compound's potential as a drug candidate. Understanding these relationships is key to effective drug design.
Conclusion
(1-isopropyl-1H-pyrazol-3-yl)methanol is a representative member of a therapeutically important class of heterocyclic compounds. While specific experimental data for this molecule is sparse in the public domain, this guide provides the necessary framework for its complete physicochemical characterization. By employing the detailed protocols for determining LogP, pKa, and solubility, researchers can generate the critical data needed to assess its drug-likeness and guide further development efforts. The interplay of the N1-isopropyl and C3-methanol substituents creates a unique balance of properties that must be empirically validated to understand its full potential in a drug discovery program.
References
- Kumar, V., & Sharma, P. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. RSC Medicinal Chemistry.
- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
- Pardeshi, T., & Deshmukh, P. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor.
- Wilson, H. (n.d.). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Longdom Publishing.
- Bharate, S. S., & Ram, V. J. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Medicinal Chemistry.
- Wang, Z., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE (Journal of Visualized Experiments).
- Fakhree, M. A. A., et al. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. InTech.
- Chemaxon. (2022). Compound solubility measurements for early drug discovery. Computational Chemistry.
- Yılmaz, C., & Ozkan, S. A. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark.
- Zhang, M., et al. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry.
- FTLOScience. (2022). Using Log P and Log D to Assess Drug Bioavailability.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyrazole Derivatives in Modern Drug Discovery.
- WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development.
- Abrahamsson, B., et al. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.
- Kharl, M., et al. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate.
- Zangana, E. K. M., et al. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates: A review. ResearchGate.
- Asghar, J. (2021). logP (Partition Coefficient) and Lipid Solubility of Drugs. YouTube.
- BLDpharm. (n.d.). (1-Isopropyl-1H-pyrazol-3-yl)methanol.
- PubChem. (n.d.). Pyrazole. National Center for Biotechnology Information.
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ftloscience.com [ftloscience.com]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. 1007513-29-2|(1-Isopropyl-1H-pyrazol-3-yl)methanol|BLD Pharm [bldpharm.com]
- 7. (1H-Pyrazol-3-yl)methanol | C4H6N2O | CID 4913243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. Pyrazole | C3H4N2 | CID 1048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. lifechemicals.com [lifechemicals.com]
- 12. lup.lub.lu.se [lup.lub.lu.se]
- 13. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. longdom.org [longdom.org]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. pharmatutor.org [pharmatutor.org]


